Mycolutein

Description

Properties

IUPAC Name |

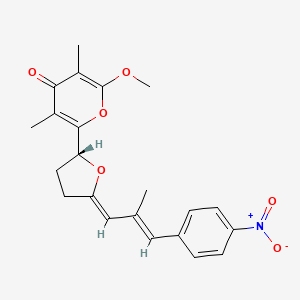

2-methoxy-3,5-dimethyl-6-[(2R,5Z)-5-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-13(11-16-5-7-17(8-6-16)23(25)26)12-18-9-10-19(28-18)21-14(2)20(24)15(3)22(27-4)29-21/h5-8,11-12,19H,9-10H2,1-4H3/b13-11+,18-12-/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMLESFFBGVOO-VJDLAWOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-00-5 | |

| Record name | Aureothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUREOTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359FGQ2RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Strain Selection and Cultivation

Metabolite Extraction

-

Supercritical Fluid Extraction (SFE) :

-

Solvent Partitioning :

Industrial-Scale Formulation

Patent CN110432272A outlines a pesticidal formulation containing this compound, emphasizing scalability and stability:

Composition (Weight Ratios)

| Component | Proportion (%) | Function |

|---|---|---|

| This compound | 8–12 | Active antimicrobial |

| Carbendazim | 3–5 | Synergistic fungicide |

| Biphenthrin | 5–7 | Insecticidal adjuvant |

| Stearic acid | 2–10 | Surfactant |

| Polyethylene glycol | 10–11 | Stabilizer |

| Bentonite | 5–8 | Carrier |

Preparation Protocol

-

Primary Mixing :

-

Secondary Integration :

-

Final Stabilization :

Analytical Validation

Quantification Methods

Yield Optimization

| Parameter | Optimal Range | Yield Increase (%) |

|---|---|---|

| Ethanol co-solvent | 20% v/v | 18–22 |

| Fermentation pH | 6.0–6.5 | 15 |

| Inoculum age | 30 h | 12 |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: Mycolutein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Antibacterial Properties

Mycolutein demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism typically involves interference with bacterial cell wall synthesis, which is critical for bacterial survival. Research indicates that this compound can inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Sensitivity to this compound | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Sensitive | Inhibition of cell wall synthesis |

| Escherichia coli | Sensitive | Disruption of cell membrane integrity |

| Pseudomonas aeruginosa | Moderately sensitive | Interference with metabolic processes |

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties as well. In vitro experiments have shown that it can inhibit the growth of human fibrosarcoma cells with an IC50 value of 30 μM, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HT1080 (fibrosarcoma) | 30 | Significant growth inhibition observed |

| MCF-7 (breast cancer) | TBD | Further studies needed for conclusive results |

Table 3: Comparison of Polyketide Compounds

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | C-nitro compound, complex structure | Antibacterial | Inhibits thioredoxin reductase |

| Aureothin | C-nitro compound with tetrahydrofuran ring | Antibacterial | Unique P450-mediated reactions |

| Pulvomycin | Multiple functional groups | Antifungal and antibacterial | Active against resistant strains |

| Labilomycin | Similar polyketide structure | Antibacterial | Potent activity against tuberculosis bacteria |

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- A study published in The Journal of Antibiotics highlighted the isolation and characterization of this compound from various Streptomyces species, confirming its broad-spectrum antibacterial activity .

- Research on the biosynthesis pathways of this compound has provided insights into its production and potential modifications to enhance its therapeutic efficacy .

- Investigations into the synergistic effects of this compound with other antibiotics have shown promise in overcoming resistance mechanisms in pathogenic bacteria.

Mechanism of Action

Mycolutein exerts its effects through the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Molecular Targets and Pathways Involved:

Enzymes: this compound targets enzymes such as transpeptidases and carboxypeptidases, which are crucial for peptidoglycan synthesis.

Pathways: The compound interferes with the peptidoglycan biosynthesis pathway, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Mycolutein and its structurally or functionally analogous compounds:

| Compound | Molecular Formula | Molecular Weight | Structural Features | Biological Activities | Source |

|---|---|---|---|---|---|

| This compound | C₁₀H₂₄O₆N (proposed) | ~278.3 g/mol | Nitrophenyl group, aromatic nucleus | Antimicrobial (alkali-sensitive) | Cyanobacteria (SFE-enriched) |

| Luteoreticuls | Not reported | Not reported | Nitrophenyl-containing | Not explicitly reported | Cyanobacteria (SFE-enriched) |

| Aureothin | C₁₅H₁₉NO₅ | 293.32 g/mol | Polyketide backbone, nitro group | Antitumor, antimicrobial, insecticidal | Streptomyces thioluteus |

| Chaetoglobosin | C₃₂H₃₄N₂O₅ | 526.62 g/mol | Epoxide-containing polycyclic | Cytotoxic, antifungal | Fungal sources |

Key Comparisons

Structural Divergence: this compound and Luteoreticuls share nitrophenyl moieties, distinguishing them from Aureothin’s polyketide-nitro hybrid structure . Chaetoglobosin, however, lacks nitro groups but contains epoxide rings, contributing to its cytotoxicity . Aureothin’s molecular formula (C₁₅H₁₉NO₅) and weight (293.32 g/mol) differ significantly from this compound’s proposed formula (C₁₀H₂₄O₆N), resolving earlier misidentifications .

Chaetoglobosin’s cytotoxicity contrasts with this compound’s narrower activity range, highlighting functional trade-offs between structural complexity and reactivity .

Extraction and Stability :

- This compound and Luteoreticuls are enriched via alcohol-modified SFE, which preserves their nitro-aromatic structures better than conventional solvent extraction . Aureothin, however, is typically isolated using organic solvents, reflecting its stability under diverse conditions .

Research Findings and Implications

- Historical Context : Early studies conflated this compound with Aureothin due to overlapping antimicrobial properties . However, advances in analytical chemistry (e.g., HPLC, NMR) clarified their distinct structures and biosynthetic pathways .

- Biotechnological Potential: this compound’s alkali sensitivity limits its pharmaceutical use, but SFE optimization could enhance its stability for drug discovery . In contrast, Aureothin’s robust bioactivity has spurred synthetic biology efforts to engineer high-yield strains .

- Knowledge Gaps: The exact biosynthetic pathway of this compound remains uncharacterized, unlike Aureothin, which is derived from type I polyketide synthases . Comparative genomic studies could resolve this gap.

Biological Activity

Mycolutein is a secondary metabolite derived from the actinobacteria Streptomyces species, specifically Streptomyces distallicus. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic effects. Research into this compound has revealed various aspects of its biological activity, which are summarized below.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy of this compound was evaluated against a panel of microorganisms, and the results indicated that it possesses selective activity against Gram-positive bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 10 | 64 |

| Candida albicans | 12 | 16 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Cytotoxic Effects

Research has also highlighted the cytotoxic effects of this compound on cancer cell lines. A notable study reported that this compound exhibited growth inhibitory effects on human fibrosarcoma HT1080 cells with an IC50 value of approximately 30 μM. This indicates a potential for this compound in cancer therapeutics, although further studies are necessary to elucidate its mechanisms of action .

The biological activity of this compound can be attributed to its unique chemical structure, which includes functional groups that interact with cellular components. The compound's ability to form heteroatom-heteroatom bonds has been implicated in its reactivity and biological efficacy. Such structural features may enhance its interaction with microbial and cancer cell targets, leading to its observed bioactivities .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a variety of pathogens. The study involved assessing both the inhibition zones and MIC values across different strains. Results demonstrated that this compound was particularly effective against Staphylococcus aureus, suggesting its potential use in treating skin infections caused by this bacterium.

Case Study 2: Cytotoxicity in Cancer Research

Another case study involved the evaluation of this compound's cytotoxic effects on HT1080 fibrosarcoma cells. Cells were treated with varying concentrations of this compound, and cell viability was assessed using MTT assays. The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent.

Q & A

Q. What computational frameworks address data heterogeneity in this compound’s pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.